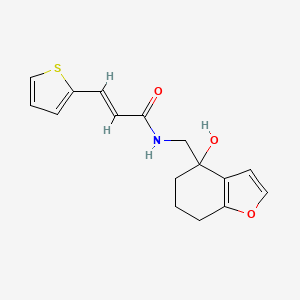

(E)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-15(6-5-12-3-2-10-21-12)17-11-16(19)8-1-4-14-13(16)7-9-20-14/h2-3,5-7,9-10,19H,1,4,8,11H2,(H,17,18)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIFBOHBXRTVSA-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C=CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)/C=C/C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is an organic compound with potential therapeutic applications. Its structure combines a tetrahydrobenzofuran moiety with a thiophene group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 287.31 g/mol. The compound features a unique combination of functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 2321342-34-9 |

Biological Activity

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydrobenzofuran have demonstrated inhibition of cell proliferation in HL-60 leukemia cells . The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzofuran derivatives are known for their ability to disrupt bacterial cell membranes or inhibit essential enzymes. Preliminary studies have shown that related compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The presence of hydroxyl groups in the structure may enhance anti-inflammatory properties by modulating inflammatory cytokine production. Studies have indicated that benzofuran derivatives can inhibit the expression of pro-inflammatory markers in vitro and in vivo .

The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.

- Oxidative Stress : The compound might induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on HL-60 Cells : A series of tetrahydrobenzofuran derivatives were synthesized and tested for cytotoxicity against HL-60 cells. Results showed significant inhibition rates correlating with structural modifications .

- Antimicrobial Testing : Compounds similar to this compound were evaluated against Staphylococcus aureus and Escherichia coli. The findings indicated promising antimicrobial activity with minimal inhibitory concentrations demonstrating effectiveness.

- Anti-inflammatory Research : In vivo models demonstrated that benzofuran derivatives reduced inflammation markers in induced arthritis models, suggesting a potential therapeutic role for inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its tetrahydrobenzofuran core and thiophen-2-yl substituent. Key comparisons include:

Key Observations :

- The tetrahydrobenzofuran/benzothiophene core (present in the target compound and compound H) is associated with enhanced antioxidant activity due to electron-donating hydroxy groups .

- Thiophen-2-yl substituents (as in the target compound) may improve π-π stacking in enzyme binding compared to thiophen-3-yl or furan derivatives .

Key Observations :

- High yields (>75%) are achieved in arylcinnamide syntheses using EDCI, suggesting efficient coupling for the target compound .

- Thiophen-containing derivatives consistently show sharp $^1$H NMR peaks at δ 7.2–7.8, indicative of aromatic proton environments .

- Antioxidant activity in compound H correlates with the tetrahydrobenzo[b]thiophene core and electron-rich substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.